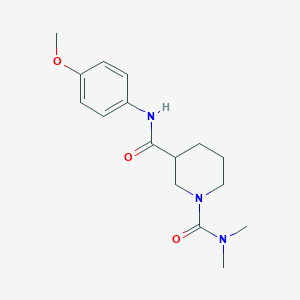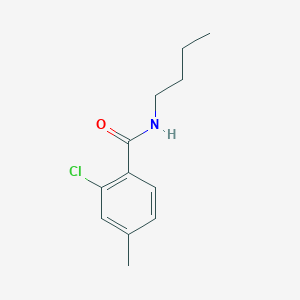
N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound features a benzyl group attached to an acetamide moiety, which is further connected to a chromen-2-one structure. The chromen-2-one core is known for its diverse biological activities and is often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
-
Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
Hydroxylation and Methylation: : The hydroxylation at the 5-position and methylation at the 4 and 7 positions can be achieved using appropriate reagents such as methyl iodide for methylation and hydrogen peroxide for hydroxylation under controlled conditions.
-
Acetamide Formation: : The acetamide moiety can be introduced by reacting the chromen-2-one derivative with chloroacetyl chloride in the presence of a base like triethylamine.
-
Benzylation: : Finally, the benzyl group is introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
-
Reduction: : The carbonyl groups in the chromen-2-one core and the acetamide moiety can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of 5-keto-4,7-dimethyl-2-oxo-2H-chromen-3-yl derivatives.
Reduction: Formation of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl derivatives with reduced carbonyl groups.
Substitution: Various N-alkyl or N-aryl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamides.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits various activities such as antioxidant, anti-inflammatory, and antimicrobial properties. It is often studied for its potential to inhibit specific enzymes or pathways involved in disease processes.
Medicine
In medicine, derivatives of chromen-2-one are explored for their therapeutic potential in treating conditions like cancer, cardiovascular diseases, and neurodegenerative disorders. The specific structure of this compound makes it a candidate for drug development and pharmacological studies.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can enhance its properties for specific industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The benzyl and acetamide groups can enhance binding affinity and specificity to certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with a similar chromen-2-one core but lacking the benzyl and acetamide groups.
Warfarin: A well-known anticoagulant with a chromen-2-one core, but with different substituents that confer its specific biological activity.
Esculetin: A natural coumarin derivative with hydroxyl groups at the 6 and 7 positions, known for its antioxidant properties.
Uniqueness
N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The acetamide moiety can participate in hydrogen bonding, influencing its binding to biological targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-8-16(22)19-13(2)15(20(24)25-17(19)9-12)10-18(23)21-11-14-6-4-3-5-7-14/h3-9,22H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRDMTTVJFNYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5457321.png)
![2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5457341.png)
![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B5457348.png)

![4-benzyl-3-ethyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5457360.png)
![6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5457375.png)
![{3-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5457377.png)
![[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate](/img/structure/B5457392.png)
![2-[2-(4-amino-1-azepanyl)-2-oxoethyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5457395.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5457405.png)
![3-methyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5457411.png)

![(5E)-5-[[4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5457417.png)

